molecular formula C21H25N3O5S B1223913 3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide

3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide

Cat. No. B1223913
M. Wt: 431.5 g/mol
InChI Key: OYOIKXDDLOHQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.

Scientific Research Applications

  • Cancer Research and Antiproliferative Activity :

    • A study reported the synthesis of novel trimethoxyphenylquinoline hybrids, one of which showed potent antitumor activity against human prostate cancer cells. This compound induced cell apoptosis through the intrinsic and extrinsic apoptosis pathway (Wu et al., 2020).
    • Another research found that certain benzamide derivatives, including those with morpholino groups, displayed antiproliferative activities against various cancer cell lines. These compounds are identified as potential PI3K inhibitors and anticancer agents (Shao et al., 2014).
  • Enzymatic Inhibition and Biological Activity :

    • Compounds similar to 3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide were studied for their inhibitory effect on carbonic anhydrase isoenzymes. These studies highlight the potential of these compounds in enzyme inhibition (Supuran et al., 2013).
  • Gastrokinetic Activity :

    • Research on benzamide derivatives, including those with morpholine and sulfonamide groups, showed potential gastrokinetic activity, which could be relevant in the treatment of certain gastrointestinal disorders (Kato et al., 1992).
  • Antimicrobial and Antifungal Properties :

    • Some studies have indicated that derivatives of benzamides with morpholino groups possess antimicrobial and antifungal properties, potentially opening up avenues for new treatments in infectious diseases (Ighilahriz-Boubchir et al., 2017).

properties

Product Name

3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C21H25N3O5S/c1-26-17-12-14(13-18(27-2)19(17)28-3)20(25)23-21(30)22-15-6-4-5-7-16(15)24-8-10-29-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,25,30)

InChI Key

OYOIKXDDLOHQJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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